1-(5-Methyl-1,3,4-oxadiazol-2-yl)piperazine hydrochloride
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Overview
Description
1-(5-Methyl-1,3,4-oxadiazol-2-yl)piperazine hydrochloride is a compound that belongs to the class of organic compounds known as oxadiazoles . Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .
Scientific Research Applications
Antimicrobial Activity
1-(5-Methyl-1,3,4-oxadiazol-2-yl)piperazine derivatives have shown promising results in antimicrobial efficacy. For instance, studies have synthesized and evaluated the antimicrobial activities of new 1,2,4-triazole derivatives, revealing that some compounds exhibited good to moderate activities against various microorganisms (Bektaş et al., 2007). Additionally, the synthesis of novel 1,3,4-oxadiazole N-Mannich bases demonstrated broad-spectrum antibacterial activities, highlighting the potential of these derivatives in combating bacterial infections (Al-Wahaibi et al., 2021).
Anticancer Activity
The search for new anticancer agents has led to the exploration of 1,3,4-oxadiazole derivatives, with some studies revealing significant anticancer potential. For example, a novel series of 1,3,4-oxadiazole derivatives were synthesized and evaluated for their anticancer activities, showing promising results against various cancer cell lines, including human breast cancer cells (Sharma et al., 2014). This underscores the potential of 1-(5-Methyl-1,3,4-oxadiazol-2-yl)piperazine hydrochloride derivatives in cancer therapy.
Anti-inflammatory Activity
The anti-inflammatory potential of 1,3,4-oxadiazole derivatives has also been investigated. Studies have synthesized new compounds within this class and assessed their anti-inflammatory activities, finding that some derivatives exhibited significant inhibition of inflammation (Koksal et al., 2013). This suggests a potential role for this compound derivatives in the development of new anti-inflammatory drugs.
Mechanism of Action
Target of Action
Compounds containing the 1,3,4-oxadiazole core have been reported to target various enzymes such as thymidylate synthase, hdac, topoisomerase ii, telomerase, and thymidine phosphorylase . These enzymes play crucial roles in cellular processes like DNA synthesis, cell cycle regulation, and cell proliferation, particularly in cancer cells .
Mode of Action
For instance, they can inhibit the activity of enzymes like thymidylate synthase, which is essential for DNA synthesis . This inhibition can disrupt the replication of cancer cells, leading to their death .
Biochemical Pathways
Given the targets of other 1,3,4-oxadiazole derivatives, it’s plausible that this compound could affect pathways related to dna synthesis, cell cycle regulation, and cell proliferation . The downstream effects could include the disruption of cancer cell growth and proliferation .
Result of Action
Based on the known effects of other 1,3,4-oxadiazole derivatives, this compound could potentially inhibit the growth and proliferation of cancer cells .
properties
IUPAC Name |
2-methyl-5-piperazin-1-yl-1,3,4-oxadiazole;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4O.ClH/c1-6-9-10-7(12-6)11-4-2-8-3-5-11;/h8H,2-5H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJTKHWSRDDGCJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)N2CCNCC2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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